N-Desethyl-E-Clomiphene Hydrochloride
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Overview
Description
N-Desethyl-E-Clomiphene Hydrochloride is a metabolite of clomiphene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of female infertility to induce ovulation This compound is a derivative of clomiphene, where the ethyl group has been removed from the nitrogen atom, resulting in the N-desethyl form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-E-Clomiphene Hydrochloride typically involves the desethylation of clomiphene. This can be achieved through various chemical reactions, including:
Oxidative Desethylation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolytic Desethylation: Employing acidic or basic hydrolysis conditions to remove the ethyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time.
Purification: Utilizing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Desethyl-E-Clomiphene Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives using oxidizing agents.
Reduction: Reduction of the double bond to form saturated derivatives.
Substitution: Halogenation or alkylation at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
N-Oxides: Formed through oxidation.
Saturated Derivatives: Resulting from reduction.
Halogenated Compounds: Produced via substitution reactions.
Scientific Research Applications
N-Desethyl-E-Clomiphene Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
N-Desethyl-E-Clomiphene Hydrochloride exerts its effects by interacting with estrogen receptors. It can act as both an estrogen agonist and antagonist, depending on the target tissue. The compound binds to estrogen receptors, modulating the transcription of estrogen-responsive genes. This interaction can lead to the stimulation or inhibition of various physiological processes, including ovulation and hormonal regulation .
Comparison with Similar Compounds
N-Desethyl-E-Clomiphene Hydrochloride is similar to other clomiphene metabolites, such as:
N,N-Didesethyl-Clomiphene: Another metabolite with two ethyl groups removed.
4-Hydroxy-Clomiphene: A hydroxylated derivative of clomiphene.
Tamoxifen: A clinically important SERM with similar estrogen receptor modulating properties.
Uniqueness
This compound is unique due to its specific desethylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, clomiphene, and other metabolites. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO.ClH/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21;/h3-16,26H,2,17-18H2,1H3;1H/b24-23+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIDNBWUGYGDO-XMXXDQCKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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